molecular formula C19H20N2O5 B4628912 5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4628912
M. Wt: 356.4 g/mol
InChI Key: BZMGJEIJNPJRJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of pyrimidine derivatives often involves cyclization processes and specific alkylations. For instance, Hocková et al. (2003) describe the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 through C5-alkylation or pyrimidine ring formation by cyclization (Hocková et al., 2003).

Molecular Structure Analysis

  • The molecular structure of pyrimidine derivatives can be characterized using techniques like NMR, IR-spectroscopy, and mass spectrometry. Agarkov et al. (2023) demonstrated the importance of hydrogen bonding in the chiral discrimination of thiazolo[3,2-a]pyrimidines in their crystalline phase (Agarkov et al., 2023).

Chemical Reactions and Properties

  • Pyrimidine derivatives can undergo various chemical reactions, including Claisen rearrangement and O-allylation, as described by Gibson et al. (2006) in their study on ethyl 2-({6-amino-2-(benzylsulfanyl)-5-[2-(ethoxycarbonyl)prop-2-enyl]pyrimidin-4-yloxy}methyl)acrylate (Gibson et al., 2006).

Physical Properties Analysis

  • The physical properties of such compounds, including solubility and melting points, can be deduced from their molecular structure and intermolecular interactions. The work of Al-Abdullah et al. (2014) on the molecular structure and vibrational wavenumbers of pyrimidine derivatives provides insight into these aspects (Al-Abdullah et al., 2014).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are closely related to the molecular structure. The synthesis and characterization of 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester by Nagarajaiah and Begum (2015) is an example of studying the chemical properties through synthesis and structural analysis (Nagarajaiah & Begum, 2015).

Scientific Research Applications

Antibacterial Applications

One significant application of this class of compounds is in the development of antibacterial agents. For instance, 2,4-diamino-5-benzylpyrimidines, related structurally to the compound , have been studied for their in vitro activity against anaerobic organisms, showing comparable or superior efficacy to metronidazole in several cases. These compounds were synthesized through a series of modifications, including Claisen rearrangements and methylation, to produce derivatives with high antibacterial activity against specific pathogens such as Bacteroides species and Fusobacterium (Roth et al., 1989).

Antihypertensive Potential

The compound and its derivatives have also been explored for their antihypertensive effects. In a study, certain pyrimidine derivatives were shown to lower blood pressure and normalize renal functions in rats, indicating their potential as therapeutic agents in hypertension management. These effects were attributed to the compounds' ability to relax phenylephrine and K+-induced contractions in isolated rat aortic rings, suggesting a mechanism of action that involves calcium channel blockade (Irshad et al., 2021).

properties

IUPAC Name

5-[(3-ethoxy-4-prop-2-enoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-4-7-13-9-12(10-14-17(22)20-19(24)21-18(14)23)11-15(25-6-3)16(13)26-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMGJEIJNPJRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC=C)CC=C)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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